molecular formula C9H8N2O B13650781 8-Methoxy-1,7-naphthyridine

8-Methoxy-1,7-naphthyridine

Cat. No.: B13650781
M. Wt: 160.17 g/mol
InChI Key: OPFAVOYTUAMDGZ-UHFFFAOYSA-N
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Description

8-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine core with a methoxy group attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine ring system. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

8-Methoxy-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,7-naphthyridine involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1,7-naphthyridine is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can be exploited to develop new derivatives with enhanced properties for various applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

8-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H8N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h2-6H,1H3

InChI Key

OPFAVOYTUAMDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N=CC=C2

Origin of Product

United States

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